1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride
Description
1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclobutane ring substituted with a 2,6-difluorophenyl group and a methyl group at positions 1 and 3, respectively. The 2,6-difluorophenyl moiety is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and binding affinity through electronic and steric effects .
Properties
Molecular Formula |
C11H14ClF2N |
|---|---|
Molecular Weight |
233.68 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-5-11(14,6-7)10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6,14H2,1H3;1H |
InChI Key |
OBIJKFFQRKAKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=C(C=CC=C2F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclobutanamine Core Construction
The cyclobutanamine moiety is typically prepared via ring-forming reactions involving cyclobutane precursors or by ring contraction/expansion strategies. Key approaches include:
Strain-Release C–C Bond Cleavage : Literature reports the use of bicyclo[1.1.0]butane derivatives undergoing ring-opening with amines to yield substituted cyclobutanes. For example, allylamines reacting with bicyclo[1.1.0]butane under heating (100 °C) in ethanol afford substituted cyclobutylamines with controlled stereochemistry.
Amide Reduction Routes : Secondary amines, including cyclobutanamines, can be synthesized by reduction of corresponding amides using borane-tetrahydrofuran (BH3-THF) or Red-Al, followed by salt formation with hydrochloric acid. This method avoids distillation or chromatography and is suitable for multi-gram scale preparations.
Introduction of the 2,6-Difluorophenyl Group
The attachment of the 2,6-difluorophenyl substituent at the 1-position of the cyclobutane ring can be accomplished by:
Nucleophilic Substitution or Cross-Coupling : Starting from a cyclobutanone or cyclobutanecarboxaldehyde intermediate, the 2,6-difluorophenyl group can be introduced via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using appropriate aryl halides.
Reductive Amination : A common route involves reductive amination of 2,6-difluorophenyl-substituted ketones with methylamine or its derivatives, followed by reduction and salt formation. This approach allows for the simultaneous formation of the amine and aryl substituent.
Methyl Substitution at the 3-Position
The methyl group at the 3-position of the cyclobutane ring is typically introduced via:
Alkylation of Cyclobutanone Derivatives : Using methylating agents such as methyl iodide or methyl triflate under basic conditions on cyclobutanone precursors.
Use of Methyl-Substituted Starting Materials : Employing 3-methylcyclobutanone or related intermediates as starting points ensures the methyl group is present before amination steps.
Representative Synthetic Route
A plausible synthetic sequence for 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is outlined below, integrating literature precedents:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclobutanone synthesis | Ring closure or bicyclo[1.1.0]butane ring-opening with methyl substituent | 3-Methylcyclobutanone intermediate |
| 2 | Aryl substitution | Cross-coupling with 2,6-difluorophenyl boronic acid or halide, Pd catalyst | 1-(2,6-Difluorophenyl)-3-methylcyclobutanone |
| 3 | Reductive amination | Reaction with methylamine and reducing agent (NaBH3CN or catalytic hydrogenation) | 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine |
| 4 | Salt formation | Treatment with HCl in suitable solvent (e.g., dioxane) | Hydrochloride salt of the amine |
This sequence leverages established synthetic methodologies for cyclobutanamine derivatives and aryl amines.
Data Tables of Key Synthetic Parameters
Research Discoveries and Optimization
Stereochemical Control : Studies indicate that the cyclobutane ring strain influences cis/trans isomer ratios during amination and ring-opening steps. Single-crystal X-ray diffraction has been used to assign stereochemistry accurately.
Scalability : The amide reduction and reductive amination methods allow for multi-gram scale synthesis without chromatography or distillation, streamlining production for library generation.
Safety and Handling : The hydrochloride salt form improves compound stability and reduces volatility and toxicity risks during handling.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or alkylated products.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is a synthetic organic compound featuring a cyclobutane ring substituted with a difluorophenyl group and a methyl group. The presence of the difluorophenyl moiety enhances its chemical stability and biological activity, making it an interesting candidate in medicinal chemistry and materials science. The hydrochloride form indicates that this compound is a salt, which often improves solubility and stability in various applications.
Potential Applications
This compound exhibits potential biological activities that are of interest in pharmacology. Its structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders. The presence of fluorine atoms may enhance its binding affinity to biological targets due to their electronegativity and ability to form strong hydrogen bonds. Research into the interaction of this compound with various biological targets is essential for understanding its pharmacological potential. Studies may focus on its potential as a pharmaceutical agent, targeting specific receptors or enzymes involved in various diseases.
Research areas
- Interaction with biological targets Research is essential for understanding its pharmacological potential.
- Medicinal chemistry Design aims to target specific receptors or enzymes involved in various diseases.
- Neurotransmitter systems Structure suggests possible applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the cyclobutane ring provides structural rigidity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Cycloalkane Amine Hydrochlorides
Notes:
- Cyclobutane vs. The 3-methyl group further increases lipophilicity (logP), which may enhance blood-brain barrier penetration compared to the cyclopropane analogue.
- Aromatic Substitution : The 2,6-difluorophenyl group provides electron-withdrawing effects, stabilizing the amine group and resisting oxidative metabolism. This contrasts with dexmedetomidine’s 2,3-dimethylphenyl group, which offers steric bulk but less electronic modulation .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydrochloride salt form ensures moderate aqueous solubility, critical for formulation. The methyl group in the target compound may slightly reduce solubility compared to non-methylated analogues (e.g., cyclopropane derivative) but improves membrane permeability.
- Metabolic Stability: Fluorine atoms reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogues like phenylpropanolamine .
- pKa and Ionization : The amine’s pKa (~9–10) ensures protonation at physiological pH, favoring interaction with biological targets (e.g., GPCRs or ion channels).
Biological Activity
1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is a synthetic compound notable for its potential biological applications, particularly in medicinal chemistry. The unique structural characteristics of this compound, including the presence of a cyclobutane ring and difluorophenyl group, suggest various mechanisms of action that may influence its biological activity. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| CAS Number | 2731010-69-6 |
| Molecular Formula | C10H10ClF4N |
| Molecular Weight | 255.6 g/mol |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms are proposed:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially modulating their activity due to the electronegative fluorine atoms that enhance binding affinity.
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which could be relevant in the context of treating neurological disorders or cancers.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
- Cell Proliferation Inhibition : In a study involving human breast cancer cells (MCF-7), the compound showed a dose-dependent inhibition of cell proliferation, indicating potential as an anticancer agent.
In Vivo Studies
In vivo studies using mouse xenograft models have provided insights into the compound's efficacy:
- Tumor Growth Suppression : Administration of the compound resulted in reduced tumor size compared to controls, suggesting effective antitumor activity (PubMed ID: 23662903) .
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on a series of cyclobutane derivatives found that those with fluorinated aromatic groups displayed enhanced antitumor properties. Specifically, this compound was highlighted for its ability to suppress tumor growth in preclinical models.
-
Neuropharmacological Assessment :
- Investigations into the neuropharmacological effects indicated that this compound could potentially modulate neurotransmitter systems, making it a candidate for further research in treating neurological disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine | Lacks additional fluorine atoms | Moderate activity |
| 1-(2,6-Difluorophenyl)-2-aminocyclobutane | Similar structure but different amine positioning | Lower efficacy in tumor models |
The presence of multiple fluorine substituents in this compound enhances its stability and binding interactions compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by fluorination and amine functionalization. Ethanol or THF with catalysts like Pd/C or Raney Ni are common solvents . Key parameters include temperature (60–100°C), pH control (acidic for HCl salt formation), and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization or HPLC (using C18 columns) ensures >95% purity. Monitor intermediates by <sup>19</sup>F NMR to track fluorophenyl group stability .
Q. How can X-ray crystallography and computational modeling resolve the stereochemistry of the cyclobutane ring and fluorophenyl substituents?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) is critical for determining absolute configuration. For computational validation, DFT calculations (B3LYP/6-311+G(d,p)) predict bond angles and torsional strain in the cyclobutane ring. Compare experimental vs. calculated dihedral angles (e.g., fluorophenyl vs. methyl group orientation) to confirm stereochemical assignments .
Q. What analytical techniques are recommended for characterizing physicochemical properties like solubility and stability?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy (λ = 254 nm). Co-solvency with β-cyclodextrin improves aqueous solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to detect degradation products (e.g., hydrolyzed amines or defluorinated byproducts) .
Advanced Research Questions
Q. How does the 2,6-difluorophenyl group impact binding affinity to biological targets compared to mono-fluorinated analogs?
- Methodological Answer : Perform competitive radioligand binding assays (e.g., against serotonin or dopamine receptors). Compare IC50 values of the target compound with analogs like 1-(3-fluorophenyl)-3-methylcyclobutan-1-amine. Fluorine’s electronegativity enhances π-π stacking with aromatic residues (e.g., Tyr in GPCRs), while the 2,6-substitution reduces steric hindrance .
Q. What strategies reconcile discrepancies in reported bioactivity data across in vitro vs. in vivo models?
- Methodological Answer : Address pharmacokinetic variability by:
- Measuring metabolic stability in liver microsomes (e.g., CYP3A4/2D6 inhibition assays).
- Adjusting dosing regimens based on plasma protein binding (equilibrium dialysis) and BBB penetration (PAMPA-BBB assay) . Contradictions often arise from species-specific metabolism or off-target effects.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Methyl group replacement : Substitute with CF3 (increases lipophilicity) or OH (enhances hydrogen bonding).
- Fluorine position : Compare 2,6-difluoro vs. 3,4-difluoro analogs in enzyme inhibition assays (e.g., kinase panels). SAR tables from and provide templates for activity trends .
Q. What computational approaches predict metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools like MetaSite (Molecular Discovery) to identify Phase I/II metabolism sites (e.g., N-demethylation or glucuronidation). Combine with ToxTree for structural alerts (e.g., genotoxic nitrenium ions from amine oxidation) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer : Replicate studies under standardized conditions (e.g., 37°C in simulated gastric fluid). Use LC-MS/MS to quantify degradation products. If results diverge, assess buffer composition (e.g., carbonate vs. phosphate buffers alter hydrolysis rates) or light exposure during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
